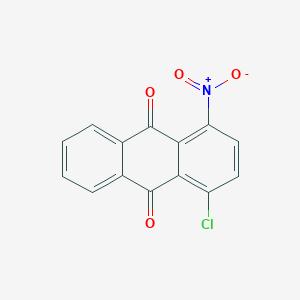![molecular formula C17H18N2O2S B182226 S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate CAS No. 112308-03-9](/img/structure/B182226.png)
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This molecule has a unique chemical structure that makes it an important tool for studying the mechanisms of action of various biological processes. In
Mécanisme D'action
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Effets Biochimiques Et Physiologiques
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a range of biochemical and physiological effects in animals and humans. In animals, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a Parkinson's-like syndrome characterized by tremors, rigidity, and bradykinesia. In humans, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been shown to cause parkinsonism in drug users who inadvertently ingested the compound. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been found to produce oxidative stress, inflammation, and apoptosis in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several advantages for lab experiments. It produces a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is also relatively easy to synthesize and has a long shelf life. However, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several limitations. It is highly toxic and must be handled with extreme care. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate also produces a Parkinson's-like syndrome in animals, which may not accurately reflect the disease in humans.
Orientations Futures
There are several future directions for research on S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. Another area of research is the investigation of the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, particularly in relation to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride to form 5-methyl-2-chlorobenzoic acid. This compound is then reacted with N,N-dimethylcarbamoyl chloride to produce S-{5-methyl-2-[(dimethylamino)carbonyl]phenyl} dimethylcarbamothioate. This intermediate is then reacted with phenyl isocyanate to form S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. One of the most important applications of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is in the study of Parkinson's disease. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been found to produce a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been used to study the mechanisms of action of various drugs, such as cocaine and amphetamines, and to investigate the role of dopamine in the brain.
Propriétés
Numéro CAS |
112308-03-9 |
|---|---|
Nom du produit |
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate |
Formule moléculaire |
C17H18N2O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
S-(2-benzamido-5-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C17H18N2O2S/c1-12-9-10-14(15(11-12)22-17(21)19(2)3)18-16(20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,20) |
Clé InChI |
IYLPZVJWOOVUAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
Synonymes |
S-(2-BenzoylaMino-5-Methylphenyl)diMethylthiocarbaMic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



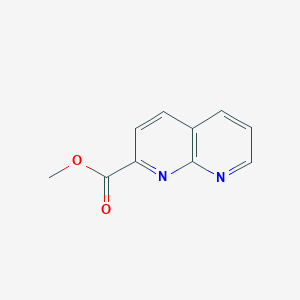
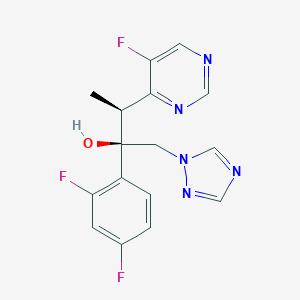
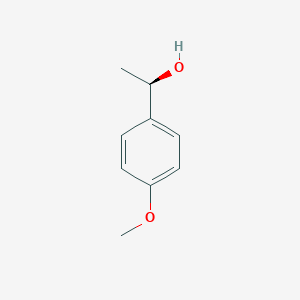
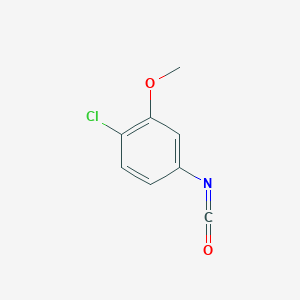
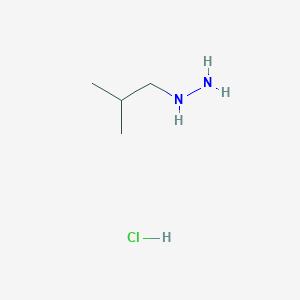
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
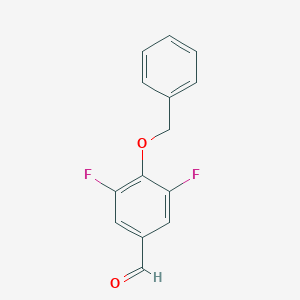
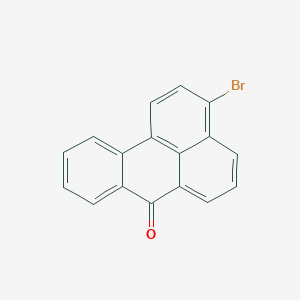
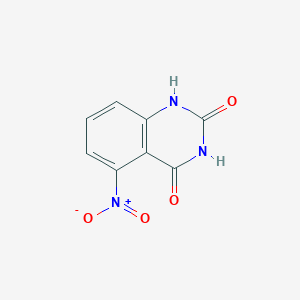
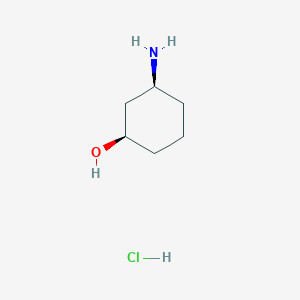
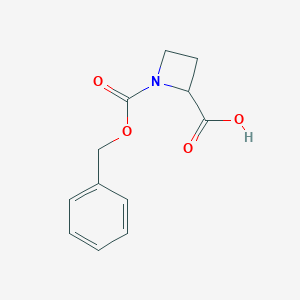
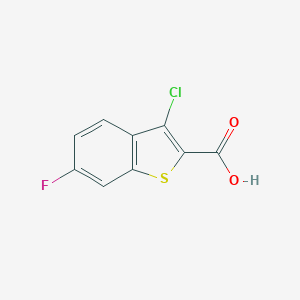
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
